molecular formula C11H15N5O2 B12730214 Carbocyclic-2',3'-dideoxyguanosine CAS No. 112915-00-1

Carbocyclic-2',3'-dideoxyguanosine

Cat. No.: B12730214
CAS No.: 112915-00-1
M. Wt: 249.27 g/mol
InChI Key: PMPFSQREEWMOPZ-RQJHMYQMSA-N
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Description

Carbocyclic-2’,3’-dideoxyguanosine, also known as carbovir, is a synthetic nucleoside analogue. It is a carbocyclic derivative of guanosine, where the sugar moiety is replaced by a carbocyclic ring. This compound has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is known for its ability to inhibit the replication of HIV by targeting the viral reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-2’,3’-dideoxyguanosine typically involves the following steps:

Industrial Production Methods: Industrial production of carbocyclic-2’,3’-dideoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions: Carbocyclic-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of carbocyclic-2’,3’-dideoxyguanosine, each with potentially unique biological activities .

Scientific Research Applications

Carbocyclic-2’,3’-dideoxyguanosine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.

    Biology: The compound is extensively studied for its antiviral properties, particularly against HIV. It serves as a tool for understanding viral replication and inhibition mechanisms.

    Medicine: Carbocyclic-2’,3’-dideoxyguanosine is investigated for its potential therapeutic applications in treating HIV and other viral infections. It is also studied for its effects on cellular processes and DNA synthesis.

    Industry: The compound is used in the development of antiviral drugs and as a reference standard in pharmaceutical research

Mechanism of Action

Carbocyclic-2’,3’-dideoxyguanosine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated within the cell to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination, effectively halting viral replication. The compound’s selectivity for viral reverse transcriptase over host DNA polymerases contributes to its antiviral efficacy .

Comparison with Similar Compounds

    2’,3’-Dideoxyguanosine: Another nucleoside analogue with antiviral properties but lacks the carbocyclic ring.

    3’-Azido-2’,3’-dideoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.

    2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue used in HIV treatment.

Uniqueness: Carbocyclic-2’,3’-dideoxyguanosine is unique due to its carbocyclic ring, which provides enhanced stability and resistance to enzymatic degradation. This structural feature contributes to its potent and selective antiviral activity, making it a valuable compound in antiviral research and therapy .

Properties

CAS No.

112915-00-1

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

2-amino-9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1

InChI Key

PMPFSQREEWMOPZ-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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